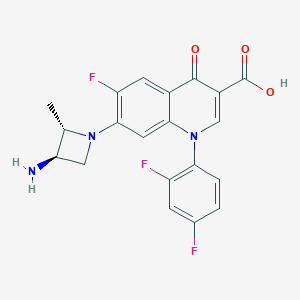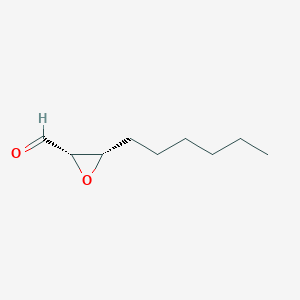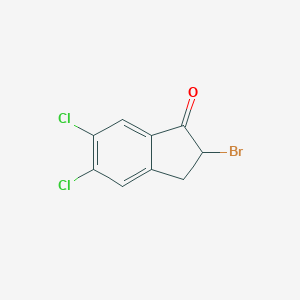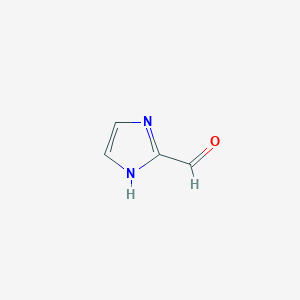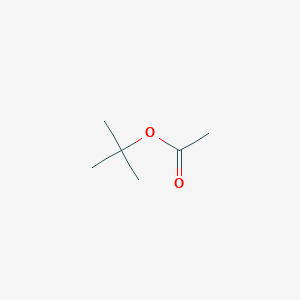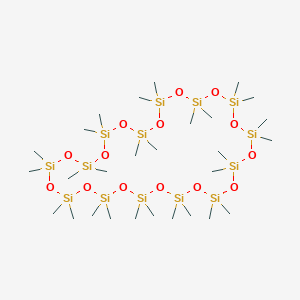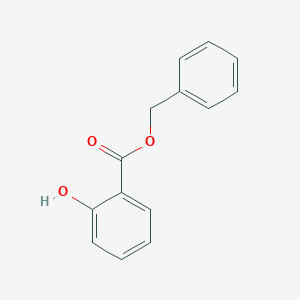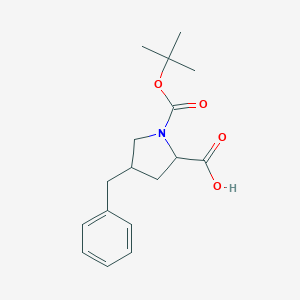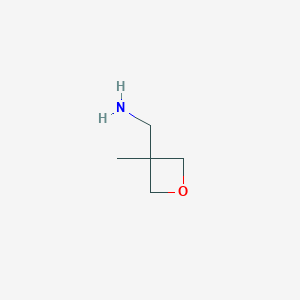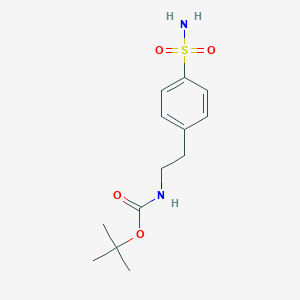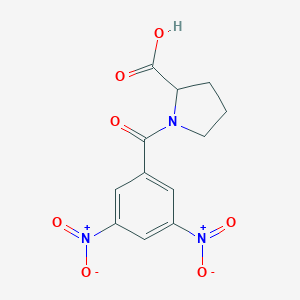
N-(3,5-Dinitrobenzoyl)-DL-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dinitrobenzoyl)-DL-proline, also known as DNBP, is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline, an amino acid that is essential for protein synthesis in living organisms. DNBP has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline is not well understood. However, it is believed to react with amino acids in a manner similar to that of other reagents, such as ninhydrin. N-(3,5-Dinitrobenzoyl)-DL-proline reacts with the amino group of amino acids to form a yellow compound, which can be detected using spectrophotometry.
生化学的および生理学的効果
N-(3,5-Dinitrobenzoyl)-DL-proline has no known biochemical or physiological effects in living organisms. It is not used as a drug or therapeutic agent and does not have any known toxic effects on humans or animals.
実験室実験の利点と制限
N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It reacts with amino acids in a predictable manner, making it a useful reagent for the determination of amino acids in biological samples. However, N-(3,5-Dinitrobenzoyl)-DL-proline has some limitations. It is not selective for specific amino acids and reacts with all amino acids that contain an amino group. This can lead to interference from other compounds in biological samples, which can make the analysis of specific amino acids difficult.
将来の方向性
There are several future directions for research on N-(3,5-Dinitrobenzoyl)-DL-proline. One area of research is the development of new methods for the determination of specific amino acids using N-(3,5-Dinitrobenzoyl)-DL-proline. Another area of research is the synthesis of proline-containing peptides using N-(3,5-Dinitrobenzoyl)-DL-proline as a reagent. Additionally, N-(3,5-Dinitrobenzoyl)-DL-proline could be used in the preparation of proline derivatives for use in drug discovery. Further studies are needed to understand the mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline and its potential applications in scientific research.
Conclusion
In conclusion, N-(3,5-Dinitrobenzoyl)-DL-proline is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline and has been synthesized using various methods. N-(3,5-Dinitrobenzoyl)-DL-proline has been used as a reagent for the determination of amino acids in biological samples and in the synthesis of proline-containing peptides. Its mechanism of action is not well understood, but it is believed to react with amino acids in a predictable manner. N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to understand the potential applications of N-(3,5-Dinitrobenzoyl)-DL-proline in scientific research.
合成法
N-(3,5-Dinitrobenzoyl)-DL-proline can be synthesized using several methods, including the reaction of 3,5-dinitrobenzoyl chloride with DL-proline in the presence of a base. The reaction yields N-(3,5-Dinitrobenzoyl)-DL-proline as a yellow solid, which can be purified using recrystallization. Other methods for synthesizing N-(3,5-Dinitrobenzoyl)-DL-proline include the reaction of 3,5-dinitrobenzoic acid with DL-proline in the presence of a coupling agent, such as dicyclohexylcarbodiimide.
科学的研究の応用
N-(3,5-Dinitrobenzoyl)-DL-proline has been used in scientific research as a reagent for the determination of amino acids in biological samples. It has been used in the analysis of peptides and proteins, as well as in the determination of amino acids in urine and other biological fluids. N-(3,5-Dinitrobenzoyl)-DL-proline has also been used in the synthesis of proline-containing peptides and in the preparation of proline derivatives for use in drug discovery.
特性
CAS番号 |
143492-62-0 |
|---|---|
製品名 |
N-(3,5-Dinitrobenzoyl)-DL-proline |
分子式 |
C12H11N3O7 |
分子量 |
309.23 g/mol |
IUPAC名 |
1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18) |
InChIキー |
ILUIVNFRFIAWLJ-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同義語 |
N-(3,5-Dinitrobenzoyl)-DL-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



